3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 1903161-76-1
VCID: VC6097624
InChI: InChI=1S/C23H24N2O4S/c26-22(13-17-30(27,28)20-8-2-1-3-9-20)25-15-11-19(12-16-25)29-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2
SMILES: C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C23H24N2O4S
Molecular Weight: 424.52

3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one

CAS No.: 1903161-76-1

Cat. No.: VC6097624

Molecular Formula: C23H24N2O4S

Molecular Weight: 424.52

* For research use only. Not for human or veterinary use.

3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one - 1903161-76-1

Specification

CAS No. 1903161-76-1
Molecular Formula C23H24N2O4S
Molecular Weight 424.52
IUPAC Name 3-(benzenesulfonyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Standard InChI InChI=1S/C23H24N2O4S/c26-22(13-17-30(27,28)20-8-2-1-3-9-20)25-15-11-19(12-16-25)29-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2
Standard InChI Key LVUIUYVCJQNSMP-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a quinolin-8-yloxy group. The piperidine nitrogen is acylated by a propan-1-one chain bearing a benzenesulfonyl group at the 3-position. Key structural components include:

  • Piperidine core: A six-membered saturated ring with one nitrogen atom.

  • Quinolin-8-yloxy: An oxygen-linked quinoline heterocycle at position 8.

  • Propan-1-one acyl group: A three-carbon ketone chain terminating in a benzenesulfonyl substituent.

The IUPAC name systematically describes these features: 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one.

Stereochemical Considerations

While the patent literature highlights enantiomer-specific synthetic routes for analogous piperidine derivatives , no stereochemical data exists for this compound. Potential chiral centers at the piperidine 4-position (quinolin-8-yloxy attachment) and the propan-1-one sulfonyl branch necessitate further stereoselective synthesis studies.

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>23</sub>N<sub>2</sub>O<sub>4</sub>S
Molecular Weight423.5 g/mol
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors6 (ketone, sulfonyl, ether)
Rotatable Bonds7
Topological Polar Surface Area98 Ų

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be conceptualized through three key fragments:

  • 4-(Quinolin-8-yloxy)piperidine: Synthesized via nucleophilic aromatic substitution between 8-hydroxyquinoline and a piperidine derivative bearing a leaving group (e.g., chloride or tosylate) .

  • 3-(Benzenesulfonyl)propanoyl chloride: Prepared by sulfonylation of propiolic acid derivatives followed by Friedel-Crafts acylation.

  • Amide Coupling: Reaction of the acyl chloride with 4-(quinolin-8-yloxy)piperidine under Schotten-Baumann conditions.

Patent-Derived Methodologies

While US7407955B2 focuses on xanthine derivatives, its synthetic strategies for introducing sulfonyl and heteroaromatic groups to piperidine systems are applicable . For instance:

  • Sulfonylation: Benzene sulfonyl chloride reacts with secondary amines in dichloromethane with triethylamine as a base.

  • Heteroaromatic Coupling: Ullmann-type couplings facilitate oxygen-linked quinoline attachments to piperidine.

Critical Reaction Parameters

  • Temperature: 0–5°C for sulfonylation to prevent di-sulfonation.

  • Catalysts: CuI/1,10-phenanthroline for Ullmann coupling (yield >75%).

  • Purification: Column chromatography using ethyl acetate/hexane gradients.

Physicochemical Characterization

Spectral Data (Theoretical)

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)
    δ 8.92 (dd, J = 4.2 Hz, 1H, quinoline H-2), 8.43 (d, J = 8.1 Hz, 1H, quinoline H-5), 7.72–7.68 (m, 2H, benzenesulfonyl), 4.24 (t, J = 5.0 Hz, 1H, piperidine H-4), 3.51 (s, 2H, COCH<sub>2</sub>).

  • IR (KBr)
    1675 cm<sup>-1</sup> (C=O), 1360 cm<sup>-1</sup> (S=O), 1240 cm<sup>-1</sup> (C-O-C).

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons.

  • Stability: Susceptible to hydrolysis at extreme pH due to the sulfonyl group. Store under inert atmosphere at −20°C.

TargetPredicted ActivityMechanism
EGFR Tyrosine KinaseInhibitorCompetitive ATP binding
β-TubulinStabilizerMicrotubule polymerization
Topoisomerase IIPoisonDNA cleavage complex

Regulatory and Patent Landscape

Intellectual Property Status

No direct patents cover this compound, but US7407955B2 claims broad coverage for piperidine-linked sulfonamides with heteroaromatic groups . Generic synthesis methods may fall under existing process patents.

Regulatory Pathways

  • FDA Classification: Likely Category III (new molecular entity).

  • REACH Compliance: Requires ecotoxicity studies for sulfonate metabolites.

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